molecular formula C14H12Cl2N2O2S B3859488 2-(4-chlorophenoxy)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide

Cat. No.: B3859488
M. Wt: 343.2 g/mol
InChI Key: QZVJLYNRCSBMMR-RQZCQDPDSA-N
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Description

2-(4-chlorophenoxy)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide, also known as CTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazides and thioethers, and it has shown promising results in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. In addition, this compound has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. In addition, this compound has also been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide for lab experiments is its high potency and specificity. This compound has been shown to exhibit potent activity against various cancer cell lines and bacteria, while sparing normal cells. In addition, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity, especially at high concentrations. Therefore, careful consideration should be given to the dosage and concentration of this compound used in experiments.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide. One of the most promising areas of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in cells. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved properties and activities. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases.

Scientific Research Applications

2-(4-chlorophenoxy)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where this compound has been shown to exhibit potent antitumor and antiviral activities. In addition, this compound has also been studied for its potential use as an antibacterial agent, with promising results.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2S/c1-9(12-6-7-13(16)21-12)17-18-14(19)8-20-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVJLYNRCSBMMR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.